molecular formula C27H37NO6S B1665478 Amoxydramine camsilate CAS No. 15350-99-9

Amoxydramine camsilate

Cat. No.: B1665478
CAS No.: 15350-99-9
M. Wt: 503.7 g/mol
InChI Key: RYJTVDSLFJIKMP-STOWLHSFSA-N
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Description

Amoxydramine camsilate: is a compound with the molecular formula C27H37NO6S . It is a tertiary dialkylarylcarbinol derivative that has been patented by the American chemical company Allied Chemical Corp as an antitussive, sedative, and antihypertensive agent . The compound is known for its potential therapeutic applications and has been studied for its various pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amoxydramine camsilate involves the reaction of diphenylmethoxy-N,N-dimethylethanamine oxide with (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonic acid . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Amoxydramine camsilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Amoxydramine camsilate has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

    Biology: It is studied for its effects on biological systems, including its potential as an antitussive and sedative agent.

    Medicine: The compound is explored for its therapeutic potential in treating conditions such as hypertension and cough.

    Industry: this compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of amoxydramine camsilate involves its interaction with specific molecular targets and pathways. As an antitussive agent, it may act on the central nervous system to suppress cough reflexes. As a sedative, it likely interacts with neurotransmitter systems to induce sedation. The antihypertensive effects may be due to its action on vascular smooth muscles, leading to relaxation and reduced blood pressure .

Comparison with Similar Compounds

    Diphenhydramine: Another antihistamine with sedative properties.

    Chlorpheniramine: An antihistamine used to treat allergic reactions.

    Promethazine: A sedative and antihistamine used for various medical conditions.

Comparison: Amoxydramine camsilate is unique in its combination of antitussive, sedative, and antihypertensive properties. While similar compounds like diphenhydramine and promethazine also have sedative effects, this compound’s additional antihypertensive action sets it apart. This makes it a versatile compound with multiple therapeutic applications.

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C10H16O4S/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-12,17H,13-14H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJTVDSLFJIKMP-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934767
Record name 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15350-99-9
Record name Amoxydramine camsilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15350-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxydramine camsilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1)
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Record name Amoxydramine camsilate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMOXYDRAMINE CAMSILATE
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